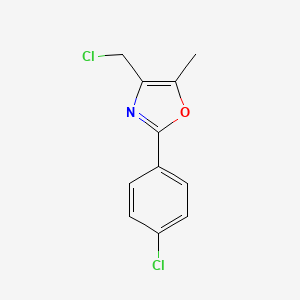
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
Overview
Description
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CMPCMO) is a chemical compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 256.1 g/mol. CMPCMO is a versatile compound that has been used in a variety of fields, such as organic synthesis, medicinal chemistry, and biochemistry. The compound has a wide range of applications, including the synthesis of various drugs, the study of biochemical pathways, and the investigation of physiological effects.
Scientific Research Applications
Synthetic Applications
4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, as a reactive scaffold, plays a significant role in synthetic chemistry. Patil and Luzzio (2016) highlight its utility in preparing various oxazoles through substitution reactions. These reactions yield 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, demonstrating its versatility as a building block in organic synthesis (Patil & Luzzio, 2016).
Corrosion Inhibition
In the field of materials science, derivatives of 1,2,4-triazole, a class to which 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole belongs, have been studied for their corrosion inhibition properties. Bentiss et al. (2007) and Lagrenée et al. (2002) demonstrate the effectiveness of these derivatives in protecting mild steel against corrosion in acidic environments. This application is crucial for the longevity and safety of metal structures and equipment in industrial settings (Bentiss et al., 2007); (Lagrenée et al., 2002).
Antimicrobial and Anticancer Research
Compounds derived from the 1,2,4-triazole class have also shown promise in biomedical applications. Bektaş et al. (2007) synthesized novel derivatives exhibiting antimicrobial activities, suggesting potential in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, Romagnoli et al. (2017) explored the antitubulin activity of oxazole derivatives, contributing to cancer treatment research. Their findings indicate the potential of these compounds as antimitotic agents in cancer therapy (Romagnoli et al., 2017).
properties
IUPAC Name |
4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOBOWGDDNXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394222 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832076-92-3 | |
| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

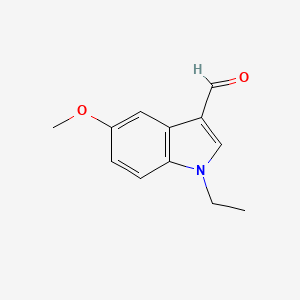

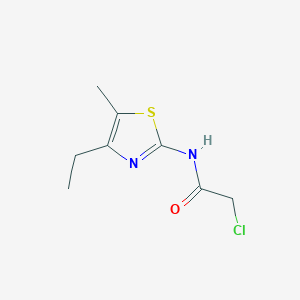
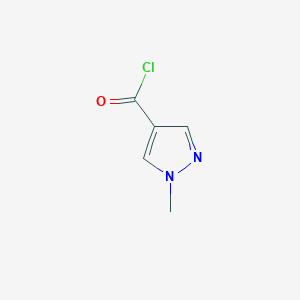
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
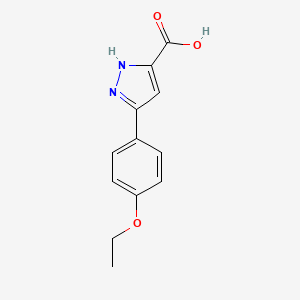
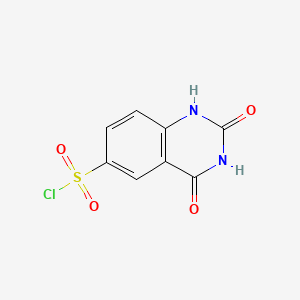
![N,N-dimethyl-N'-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide](/img/structure/B1351701.png)

![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1351713.png)
